molecular formula C9H12ClNO B1610528 2-Methylamino-1-phenyl-ethanone hydrochloride CAS No. 23826-47-3

2-Methylamino-1-phenyl-ethanone hydrochloride

Cat. No.: B1610528
CAS No.: 23826-47-3
M. Wt: 185.65 g/mol
InChI Key: LZTWMDUXAADMLF-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Methylamino-1-phenyl-ethanone hydrochloride (CAS: 23826-47-3) consists of a phenyl group attached to a ketone (ethanone) backbone, with a methylamino (-NHCH₃) substituent at the α-position (adjacent to the carbonyl). The hydrochloride salt enhances its stability and solubility in polar solvents .

Properties

IUPAC Name

2-(methylamino)-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTWMDUXAADMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481937
Record name 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE
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Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23826-47-3
Record name 23826-47-3
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Record name 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylamino-1-phenyl-ethanone hydrochloride
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Preparation Methods

Process Description

This method involves the nucleophilic substitution of 2-chloro-1-phenyl-acetone with methylamine to produce 2-methylamino-1-phenyl-ethanone. The reaction is typically carried out under anhydrous, anaerobic, and aprotic conditions to prevent side reactions such as methylamine hydration or complex formation.

  • Starting materials: 2-chloro-1-phenyl-acetone and methylamine gas.
  • Solvents: Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred.
  • Reaction conditions: Temperature range from -20 °C to 100 °C; reaction time varies from several hours up to 36 hours.
  • Base: Anhydrous powdered potassium carbonate or excess methylamine is used to absorb hydrogen bromide generated during the reaction.

Advantages

  • High yield (93–97%) and high purity (98–99%) of product.
  • The product can be directly used for subsequent steps without purification.
  • The reaction avoids protic solvents that reduce yield and selectivity.

Key Research Findings

  • The reaction yield exceeds 95% when performed under strictly anhydrous conditions with aprotic solvents.
  • The use of methylamine gas introduced at low temperatures (-10 °C or below) improves condensation and reaction efficiency.
  • Potassium carbonate addition helps absorb hydrogen bromide, improving reaction cleanliness.

Reference Table: Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Solvent DMF, THF, DMSO, Acetonitrile Aprotic polar solvents preferred
Temperature -20 °C to 100 °C Low temperature for methylamine addition
Reaction Time 12–36 hours Longer times favor complete conversion
Molar Ratio (2-chloroacetone : methylamine) 1 : 1.5–2.5 Excess methylamine absorbs HBr
Base Anhydrous K2CO3 or none Absorbs HBr if used
Yield 93–97% High yield, minimal impurities
Purity 98–99% Suitable for direct use

Data compiled from patent WO2017211129A1 and CN112645829A

Methanolic Hydrogen Chloride Method via Acetyl Chloride

Process Description

This method synthesizes 2-methylamino-1-phenyl-ethanone hydrochloride by generating methanolic hydrogen chloride in situ through the dropwise addition of acetyl chloride to anhydrous methanol, followed by reaction with 2-(methylamino)-1-phenylethanone.

  • Steps:
    • Acetyl chloride is added dropwise to anhydrous methanol to form methanolic HCl.
    • The methanolic HCl solution is added to 2-(methylamino)-1-phenylethanone.
    • Stirring for 1 hour at room temperature.
    • Solvent removal under reduced pressure yields the hydrochloride salt as a fine white powder.

Results

  • Yield: Approximately 91%.
  • Product used without further purification.
  • Reaction time: 1 hour.
  • Conditions are mild and suitable for laboratory-scale synthesis.

Reference Data

Parameter Value
Solvent Anhydrous methanol
Reagent Acetyl chloride (3.5 mL, 50.16 mmol)
Reaction Time 1 hour
Yield 91%
Product Form Fine white powder

Data from ChemicalBook synthesis report

Catalytic Hydrogenation of N-(2-Nitrobenzyl)-1-phenyl-2-methylaminoethanol

Process Description

This multi-step process involves:

  • Reaction of 2-nitrobenzylmethylamine with styrene oxide in dimethylformamide (DMF) at 60–150 °C for 6–20 hours to form N-(2-nitrobenzyl)-1-phenyl-2-methylaminoethanol.
  • Catalytic hydrogenation of this intermediate in ethanol at room temperature and atmospheric pressure to yield N-(2-aminobenzyl)-1-phenyl-2-methylaminoethanol.
  • Subsequent conversion to the hydrochloride salt.

Advantages

  • High yield (84%) and purity (84%) of the amino alcohol intermediate.
  • The use of DMF as solvent enhances selectivity and yield compared to ethanol alone.
  • The process is industrially applicable with economic benefits.

Reaction Conditions Summary

Step Conditions Outcome
Reaction of amine + styrene oxide 60–150 °C, 6–20 h, DMF solvent Intermediate formed
Catalytic hydrogenation Ethanol, atmospheric pressure, room temperature Amino alcohol obtained
Yield 84% High purity product

Data from patent EP0066885B1

Reduction of 2-Methylamino-1-phenyl-1-propanol Hydrochloride (Ephedrine Intermediate)

Process Description

Starting from α-(methylamino) propiophenone hydrochloride, reduction with potassium borohydride (KBH4) in anhydrous ethanol at controlled temperature (room temperature to 50 °C) produces the ephedrine intermediate.

  • The reaction involves:
    • Dissolution of the hydrochloride salt in ethanol.
    • Addition of KBH4 and stirring.
    • Hydrolysis with hydrochloric acid.
    • pH adjustment and extraction steps.

Outcome

  • The process yields ephedrine hydrochloride with high purity.
  • The intermediate 2-methylamino-1-phenyl-ethanone hydrochloride is a key precursor in this pathway.

Data from Lin Hong-yan et al. study

Chiral Synthesis via Ketal Intermediates and Subsequent Hydrolysis

Process Description

A chiral synthesis route involves:

  • Formation of ketal derivatives of 2-methylamino-1-phenyl-1-acetone.
  • Use of chiral auxiliaries such as (2S,3S)-dimethyl tartrate.
  • Hydrolysis of ketal under reflux with acetone and water in the presence of pyridine-p-toluenesulfonic acid double salt.
  • Extraction and purification yield optically active 2-methylamino-1-phenyl-1-acetone with high enantiomeric excess (ee ~98%).

Reaction Highlights

Step Conditions Yield/Result
Ketal hydrolysis Acetone/water reflux, PPTS catalyst 93% yield, 98% ee
Purification Extraction with dichloromethane, drying Pure chiral product

Data from CN112645829A patent

Summary Table of Preparation Methods

Method Key Reagents & Solvents Reaction Conditions Yield (%) Purity (%) Notes
Direct methylamination of 2-chloroacetone 2-chloro-1-phenyl-acetone, methylamine, DMF/THF -20 to 100 °C, 12–36 h, anhydrous 93–97 98–99 Industrially scalable
Methanolic HCl from acetyl chloride Acetyl chloride, anhydrous methanol Room temp, 1 h 91 High Simple, lab-scale
Catalytic hydrogenation of nitrobenzyl intermediate 2-nitrobenzylmethylamine, styrene oxide, DMF, ethanol 60–150 °C (step 1), RT hydrogenation 84 84 Industrially applicable
KBH4 reduction of methylamino propiophenone hydrochloride KBH4, ethanol RT to 50 °C, 2–3 h High High Ephedrine intermediate route
Chiral synthesis via ketal hydrolysis Ketal intermediates, acetone/water, PPTS Reflux, 3 h 93 98 ee Optically active product

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-1-phenyl-ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, KBr), Alkoxides (e.g., NaOCH3)

Major Products

    Oxidation: Phenylacetic acid, Benzyl alcohol

    Reduction: 2-Methylamino-1-phenylethanol

    Substitution: 2-Halo-1-phenylethanone derivatives

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals. Its reactivity allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions are crucial for synthesizing derivatives that may have enhanced biological activity or improved pharmacokinetic properties.

Biological Studies

In biological research, 2-Methylamino-1-phenyl-ethanone hydrochloride has been investigated for its interactions with enzymes and metabolic pathways. Notably, it has shown potential neuropharmacological effects by selectively inhibiting phosphodiesterase (PDE) enzymes, which are vital for regulating intracellular levels of cyclic nucleotides. This modulation can influence neuronal signaling and synaptic transmission .

Pharmaceutical Development

The compound is explored for its potential therapeutic applications, particularly in treating neurodegenerative diseases due to its ability to enhance synaptic plasticity through cyclic nucleotide pathways. Additionally, preliminary studies indicate antimicrobial properties against various bacterial strains, including E. coli, making it a candidate for further development as an antibacterial agent .

Neuropharmacological Study

A study demonstrated that 2-Methylamino-1-phenyl-ethanone hydrochloride enhanced synaptic plasticity in neuronal cultures through modulation of cyclic nucleotide pathways. This suggests its potential utility in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Antimicrobial Efficacy

In vitro testing against E. coli revealed minimum inhibitory concentrations (MIC) of approximately 87.5 ppm and minimum bactericidal concentrations (MBC) of about 175 ppm. These findings highlight the compound's potential as an effective antibacterial agent in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Methylamino-1-phenyl-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₁₀H₁₄ClNO
  • Molecular Weight : 199.68 g/mol
  • Applications : Used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Industrial-grade material (99% purity) is available in 25 kg packaging .

Comparison with Structurally Similar Compounds

Substituted Ethanone Derivatives

The following compounds share the ethanone backbone but differ in substituents on the aromatic ring or amino group:

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications References
2-Methylamino-1-phenyl-ethanone HCl (23826-47-3) C₁₀H₁₄ClNO Phenyl, methylamino Industrial intermediate; 99% purity
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone HCl (173337-02-5) C₉H₇F₃NO·HCl 3-Trifluoromethylphenyl, amino Enhanced lipophilicity; potential CNS drug target
2-Amino-1-(4-hydroxyphenyl)ethanone HCl (63704-55-2) C₈H₁₀NO₂·HCl 4-Hydroxyphenyl, amino Polar due to -OH; used in neurotransmitter studies
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) C₉H₉ClO₃ 2-Chloro, 4-hydroxy, 5-methoxy High melting point (109–110°C); synthetic intermediate

Key Observations :

  • Lipophilicity: The trifluoromethyl derivative (173337-02-5) exhibits higher lipophilicity than the methylamino analog, making it suitable for blood-brain barrier penetration .
  • Polarity : Hydroxyl-substituted compounds (e.g., 63704-55-2) demonstrate increased solubility in aqueous media .
  • Thermal Stability : Chloro- and methoxy-substituted derivatives (e.g., 69240-98-8) display higher melting points due to intermolecular hydrogen bonding .

Biological Activity

2-Methylamino-1-phenyl-ethanone hydrochloride (CAS No. 23826-47-3) is a chemical compound with significant potential in pharmaceutical applications. Characterized by its molecular formula C₉H₁₂ClNO and a molecular weight of approximately 185.65 g/mol, this compound contains a methylamino group attached to a phenyl ring, which contributes to its unique biological properties and reactivity.

The synthesis of 2-Methylamino-1-phenyl-ethanone hydrochloride typically involves the reaction of acetyl chloride with a suitable amine precursor in a methanolic solution. The process yields high purity and yield, making it suitable for further biological studies .

Biological Activity

Research into the biological activity of 2-Methylamino-1-phenyl-ethanone hydrochloride has revealed various interactions with biological macromolecules, indicating its potential therapeutic applications. Key areas of investigation include:

  • Neuropharmacological Effects : Studies suggest that this compound may exhibit selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A, which plays a critical role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. These cyclic nucleotides are essential for neuronal signaling and synaptic transmission .
  • Antimicrobial Activity : Preliminary studies have shown that 2-Methylamino-1-phenyl-ethanone hydrochloride possesses antimicrobial properties against various bacterial strains, including E. coli. Minimum inhibitory concentrations (MIC) have been determined, indicating effective antibacterial activity .

Case Studies

  • Neuropharmacological Study : A study investigated the effects of 2-Methylamino-1-phenyl-ethanone hydrochloride on neuronal cultures, demonstrating its ability to enhance synaptic plasticity through modulation of cyclic nucleotide pathways. This suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Efficacy : In vitro testing against E. coli showed MIC values of 87.5 ppm and minimum bactericidal concentrations (MBC) of 175 ppm, highlighting its potential as an antibacterial agent .

Comparative Analysis

The following table compares 2-Methylamino-1-phenyl-ethanone hydrochloride with structurally similar compounds regarding their biological activities:

Compound NameCAS NumberSimilarity IndexUnique Features
1-(2-Aminophenyl)ethanone hydrochloride25384-14-90.88Contains an amino group instead of methylamino
1-(4-(Methylamino)phenyl)ethanone17687-47-70.87Substituted at para position; different activity profile
(2-Amino-5-methylphenyl)(phenyl)methanone17852-28-70.86Additional methyl group; affects solubility and reactivity
7-Amino-2,3-dihydroinden-1-one628732-03-60.84Distinct bicyclic structure; different pharmacological effects
5H-Dibenzo[b,f]azepin-10(11H)-one21737-58-60.92Complex fused ring system; potential CNS activity

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methylamino-1-phenyl-ethanone hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves reductive amination of 2-chloroacetophenone with methylamine under controlled pH and temperature. Post-reaction purification via recrystallization in ethanol or methanol is critical to achieve ≥98% purity. Analytical techniques such as HPLC (as referenced in SDS documents) should confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., carbonyl, amine) through characteristic absorptions (e.g., C=O stretch at ~1680 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve structural ambiguities, such as methylamino group positioning and aromatic proton environments .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peak) .

Q. What safety protocols are essential when handling 2-Methylamino-1-phenyl-ethanone hydrochloride?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can crystallographic data for this compound be refined using computational tools?

  • Methodological Answer : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Inputting initial coordinates from X-ray diffraction data.
  • Iterative refinement of thermal parameters and hydrogen bonding networks .
  • Validation using tools like WinGX for symmetry checks and ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Crystallographic Validation : Use single-crystal XRD to confirm molecular geometry and hydrogen bonding patterns .

Q. What strategies optimize hydrogen bonding analysis in crystalline forms of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D, C, or R motifs) using Etter’s formalism to identify supramolecular synthons .
  • Thermal Ellipsoid Modeling : Utilize ORTEP-3 to visualize anisotropic displacement parameters and assess bond rigidity .
  • Database Mining : Cross-reference Cambridge Structural Database (CSD) entries for analogous compounds to predict packing motifs .

Q. How can experimental phasing challenges in crystallography be addressed for derivatives of this compound?

  • Methodological Answer :

  • SAD/MAD Phasing : Use synchrotron radiation for high-resolution data collection.
  • SHELXC/D/E Pipeline : Robust for automated substructure solution and phase extension in low-symmetry space groups .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twin domains .

Q. What computational approaches predict the toxicity profile of 2-Methylamino-1-phenyl-ethanone hydrochloride?

  • Methodological Answer :

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with acute toxicity data from SDS .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., membrane proteins) to assess bioavailability .
  • In Silico ADMET : Tools like SwissADME predict absorption, metabolism, and excretion pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylamino-1-phenyl-ethanone hydrochloride
Reactant of Route 2
2-Methylamino-1-phenyl-ethanone hydrochloride

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